Nanomolar TRPA1 Antagonism in Human and Rodent Orthologs
4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline demonstrates potent and specific antagonism of the human TRPA1 ion channel. In comparative assays against the recombinant human receptor expressed in CHO cells, the compound inhibited AITC-induced activation with IC50 values ranging from 63 nM to 71 nM [1]. Crucially, the compound exhibited high functional selectivity, showing no agonist activity at concentrations up to 40,000 nM (EC50 > 40,000 nM) in calcium uptake assays [1]. This confirms its pure antagonist profile. Cross-species activity is also robust, with potent antagonism (IC50 = 75 nM) observed at the rat TRPA1 ortholog, a standard preclinical model for pain research [1].
| Evidence Dimension | Potency and Functional Selectivity at TRPA1 |
|---|---|
| Target Compound Data | IC50 = 63 nM, 71 nM (Human); IC50 = 75 nM (Rat); EC50 > 40,000 nM (Agonist, Human) |
| Comparator Or Baseline | No direct comparator data available in source; baseline agonist activity EC50 > 40,000 nM establishes functional selectivity. |
| Quantified Difference | Antagonism is >560-fold more potent than any potential agonist activity (based on lowest antagonist IC50 vs highest tested agonist concentration). |
| Conditions | Recombinant human or rat TRPA1 expressed in tetracycline-inducible T-REx CHO cells; antagonist activity assessed via inhibition of AITC-induced response; agonist activity assessed by 45Ca2+ uptake assay. |
Why This Matters
Potent, cross-species TRPA1 antagonism with a clean functional profile makes this compound a valuable tool for preclinical pain and inflammation research, minimizing confounding agonist effects.
- [1] BindingDB. BDBM50157709 (CHEMBL3786508). (n.d.). View Source
